[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate [4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate
Brand Name: Vulcanchem
CAS No.: 305373-40-4
VCID: VC21412216
InChI: InChI=1S/C16H14ClNO5S/c1-11(19)18(14-5-7-15(8-6-14)23-12(2)20)24(21,22)16-9-3-13(17)4-10-16/h3-10H,1-2H3
SMILES: CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H14ClNO5S
Molecular Weight: 367.8g/mol

[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate

CAS No.: 305373-40-4

Cat. No.: VC21412216

Molecular Formula: C16H14ClNO5S

Molecular Weight: 367.8g/mol

* For research use only. Not for human or veterinary use.

[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate - 305373-40-4

Specification

CAS No. 305373-40-4
Molecular Formula C16H14ClNO5S
Molecular Weight 367.8g/mol
IUPAC Name [4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate
Standard InChI InChI=1S/C16H14ClNO5S/c1-11(19)18(14-5-7-15(8-6-14)23-12(2)20)24(21,22)16-9-3-13(17)4-10-16/h3-10H,1-2H3
Standard InChI Key PXUXGGGKXFTAKX-UHFFFAOYSA-N
SMILES CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl

Introduction

[4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate, also known as acetic acid 4-[acetyl-(4-chloro-benzenesulfonyl)-amino]-phenyl ester, is a complex organic compound with a molecular formula of C16H14ClNO5S and a molecular weight of 367.8 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis and Applications

The synthesis of [4-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate typically involves multi-step reactions, including the formation of the sulfonylamino group and the attachment of the acetyl and acetate moieties. This compound may be used in pharmaceutical research due to its structural similarity to other biologically active compounds.

Synthesis Overview

  • Starting Materials: The synthesis often begins with a phenyl ring and involves the introduction of the sulfonylamino group.

  • Reaction Steps: The process includes acetylation and esterification reactions to form the final product.

Potential Biological Activities

  • Antimicrobial Activity: Compounds with sulfonylamino groups have shown antimicrobial properties in some studies.

  • Anti-inflammatory Activity: The structural components of this compound may contribute to anti-inflammatory effects.

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